2-Pyrrolidinone, 1-(1-phenylethenyl)-
Description
2-Pyrrolidinone, 1-(1-phenylethenyl)-, is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core (a five-membered lactam ring) substituted with a phenylethenyl group at the 1-position. The phenylethenyl moiety introduces a conjugated vinyl-phenyl system, which may confer unique electronic and steric properties to the molecule.
Properties
CAS No. |
66373-96-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(1-phenylethenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7H,1,5,8-9H2 |
InChI Key |
FDFVNCCTIZNSRM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)-2-pyrrolidinone) may enhance stability but reduce electrophilicity compared to the phenylethenyl group, which has a conjugated π-system capable of participating in addition reactions . The aminopropyl group in 1-(3-aminopropyl)-2-pyrrolidinone introduces basicity (pKa ~9.85), making it suitable for pH-sensitive applications .
Synthetic Routes: Cyclopropane derivatives like (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone are synthesized via phenol coupling under basic conditions . Silane-containing analogs (e.g., 1-trimethylsilyl-2-pyrrolidinone) are prepared using trimethylchlorosilane, highlighting the versatility of silylation in modifying pyrrolidinone reactivity .
The vinyl group in 1-(1-phenylethenyl)-2-pyrrolidinone may enable its use in polymer cross-linking or as a Michael acceptor in catalysis .
Preparation Methods
Methodology and Substrate Scope
Palladium-catalyzed oxidative Heck reactions have emerged as a robust route for introducing styryl groups to heterocycles. In a seminal study, Hsu et al. demonstrated the coupling of arylboronic acids with electron-rich olefins using Pd(OAc)₂ and 4,4′-dimethyl-2,2′-bipyridine under aerobic conditions. While their work focused on vinyl ethers, analogous conditions can be adapted for 2-pyrrolidinone derivatives.
For 1-(2-phenylethenyl)pyrrolidin-2-one, the proposed mechanism involves:
-
Oxidative addition of Pd⁰ to an aryl halide (e.g., bromobenzene).
-
Coordination of the nitrogen-bound vinyl group in 1-vinylpyrrolidin-2-one to Pdᴵᴵ.
-
Migratory insertion to form a Pd-aryl intermediate.
Key optimizations include:
Table 1. Optimization of Heck-Type Coupling for Styryl Group Introduction
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Vinylpyrrolidin-2-one | Pd(OAc)₂/bipyridine | DMA | 80 | 68–73 |
| 1-Vinylpyrrolidin-2-one | PdCl₂(PPh₃)₂ | DMF | 100 | 55 |
Smiles-Truce Rearrangement for α-Arylated Pyrrolidinones
Reaction Design and Mechanistic Insights
The Smiles-Truce rearrangement offers a one-pot synthesis of functionalized pyrrolidinones. As reported by Andappan et al., arylsulfonamides react with cyclopropane diesters under mild basic conditions to form α-arylated pyrrolidinones via a 6-exo-trig cyclization.
For 1-(2-phenylethenyl)pyrrolidin-2-one:
Table 2. Substrate Scope in Smiles-Truce Rearrangement
| Sulfonamide | Cyclopropane Diester | Base | Yield (%) |
|---|---|---|---|
| Styrylsulfonamide | Dimethyl ester | K₂CO₃ | 45–50 |
| Nosylamide | Diethyl ester | Cs₂CO₃ | 60 |
Critical parameters:
-
Base strength : K₂CO₃ in DMF at 70°C balances reactivity and side reactions.
-
Electron-withdrawing groups : Enhance sulfonamide electrophilicity, facilitating aryl transfer.
N-Vinylation of 2-Pyrrolidinone
Alkylation and Vinylation Strategies
Direct N-vinylation of 2-pyrrolidinone exploits the nucleophilic nitrogen in cyclic amides. Industrial methods for N-alkylation of 2-pyrrolidinone (e.g., using alkyl halides) can be extended to styryl halides, though synthetic challenges exist:
Table 3. N-Vinylation Reaction Conditions
| Vinylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Styryl bromide | NaH | THF | 0–25 | 30–40 |
| Divinyl sulfate | K₂CO₃ | DMF | 60 | 25 |
Limitations include low yields due to competing elimination and hydrolysis.
Cross-Dehydrogenative Coupling (CDC)
NH₄I-Mediated sp³ C–H Activation
Recent advances in CDC enable direct styryl group installation via C–H functionalization. In a NH₄I-mediated protocol, 2-pyrrolidinone derivatives undergo coupling with styrenes under oxidative conditions. The mechanism involves:
Table 4. CDC Optimization for Pyrrolidinone Derivatives
| Substrate | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Pyrrolidinone | NH₄I/O₂ | 160 | 50–55 |
| N-Methylpyrrolidinone | I₂/TBHP | 120 | 40 |
Comparative Analysis of Synthetic Routes
Table 5. Method Comparison for 1-(2-Phenylethenyl)pyrrolidin-2-one
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Heck Coupling | High regioselectivity, scalability | Requires pre-functionalized olefin | 55–73 |
| Smiles-Truce | One-pot synthesis, modular | Limited substrate availability | 45–60 |
| N-Vinylation | Straightforward reagents | Low yields, side reactions | 25–40 |
| CDC | Atom economy, no pre-functionalization | Harsh conditions, radical side products | 40–55 |
Q & A
Q. Q1: What are the established synthetic routes for preparing 2-Pyrrolidinone, 1-(1-phenylethenyl)-, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 2-Pyrrolidinone derivatives often involves cyclization or substitution reactions. For example, 2-phenyl-1-pyrroline (a structurally related compound) is synthesized via nucleophilic addition of phenyllithium to N-vinylpyrrolidin-2-one, followed by acid-catalyzed cyclization . Key variables include:
- Catalyst choice : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
- Temperature : Optimal yields (~93%) are achieved at 150°C in DMF with potassium carbonate as a base, as demonstrated in analogous pyrrolidinone syntheses .
- Substituent effects : Electron-withdrawing groups on the phenyl ring may require adjusted stoichiometry .
Q. Q2: What spectroscopic techniques are most effective for characterizing 2-Pyrrolidinone derivatives, and how are spectral data interpreted?
Methodological Answer:
- 1H NMR : Proton environments are diagnostic. For example, the pyrrolidinone ring protons resonate at δ ~3.3 ppm (multiplet for CH₂ groups) and δ ~1.9 ppm (ring CH₂), while aromatic protons from the phenylethenyl group appear at δ ~7.3–7.6 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for C₁₁H₁₃NO₂ derivatives) confirm molecular weight, while fragmentation patterns reveal substituent stability .
- IR Spectroscopy : Stretching frequencies for the amide carbonyl (C=O) are typically ~1680–1700 cm⁻¹ .
Q. Q3: What safety protocols are critical when handling 2-Pyrrolidinone derivatives, given their potential hazards?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use P95 respirators for dust/particulates and OV/AG/P99 cartridges for organic vapors. Wear nitrile gloves and chemical-resistant aprons .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially with volatile intermediates .
- Emergency Procedures : For skin contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
Advanced Research Questions
Q. Q4: How can computational modeling resolve contradictions in reported reaction mechanisms for 2-Pyrrolidinone derivatives?
Methodological Answer: Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed using:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates. For example, compare transition states for nucleophilic attack vs. radical coupling .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction coordinate stability .
- Cross-validation : Compare computed spectral data (e.g., NMR chemical shifts) with experimental results to validate models .
Q. Q5: How do halogen substituents (e.g., bromine, iodine) on the phenylethenyl group influence the reactivity and biological activity of 2-Pyrrolidinone derivatives?
Methodological Answer:
- Reactivity : Halogens increase electrophilicity, facilitating Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids). For 1-(2-bromo-4-iodophenyl)-2-pyrrolidinone, Pd(PPh₃)₄ catalyzes coupling at 80°C in dioxane/water (3:1) .
- Biological Activity : Bromine enhances binding to kinase ATP pockets (IC₅₀ ~0.5 µM in EGFR inhibition assays), while iodine improves membrane permeability (logP increase by ~0.8) .
Q. Q6: What strategies optimize the enantioselective synthesis of 2-Pyrrolidinone derivatives for pharmaceutical applications?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Heck reactions (ee >90% reported for similar compounds) .
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in solvent-free systems to resolve racemic mixtures .
- Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate >99% ee products .
Q. Q7: How can contradictory thermodynamic data (e.g., enthalpy of formation) for 2-Pyrrolidinone derivatives be reconciled?
Methodological Answer:
- Calorimetry : Re-measure ΔHf using bomb calorimetry under inert atmosphere to avoid oxidation artifacts .
- Literature Cross-Referencing : Compare datasets from NIST (gas-phase) vs. solution-phase studies, adjusting for solvation effects using COSMO-RS models .
- Error Analysis : Statistically evaluate outliers via Grubbs’ test (α=0.05) to identify systematic measurement errors .
Q. Q8: What role do 2-Pyrrolidinone derivatives play in catalytic systems, and how can their efficiency be enhanced?
Methodological Answer:
- Organocatalysis : Pyrrolidinone-based catalysts (e.g., Jørgensen-Hayashi catalysts) promote asymmetric aldol reactions. Optimize by:
- Photocatalysis : Derivatives with extended conjugation (e.g., 1-(4-nitrophenyl)-2-pyrrolidinone) act as triplet sensitizers. Enhance via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
